tert-butyl 4-ethynyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate
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Overview
Description
Tert-butyl 4-ethynyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a thieno[3,2-c]pyridine core with an ethynyl group at the 4-position and a tert-butyl ester at the 5-position. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of tert-butyl 4-ethynyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via Sonogashira coupling, which involves the reaction of an aryl halide with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Esterification: The tert-butyl ester can be formed through esterification reactions using tert-butyl alcohol and an appropriate carboxylic acid derivative.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
Tert-butyl 4-ethynyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The ethynyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Scientific Research Applications
Tert-butyl 4-ethynyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving thienopyridine derivatives.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs targeting specific biological pathways.
Industry: The compound may be used in the development of new materials with specific properties, such as electronic or photonic materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-ethynyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the thieno[3,2-c]pyridine core can interact with various biological targets through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects.
Comparison with Similar Compounds
Tert-butyl 4-ethynyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate can be compared with other thienopyridine derivatives, such as:
- 6-tert-Butyl 3-ethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate
- 7-tert-Butyl-2,4-dichloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyridine
These compounds share a similar thienopyridine core but differ in the substituents attached to the core structure. The unique combination of functional groups in this compound imparts distinct chemical properties and reactivity, making it a valuable compound for specific applications.
Properties
CAS No. |
2098112-98-0 |
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Molecular Formula |
C14H17NO2S |
Molecular Weight |
263.36 g/mol |
IUPAC Name |
tert-butyl 4-ethynyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C14H17NO2S/c1-5-11-10-7-9-18-12(10)6-8-15(11)13(16)17-14(2,3)4/h1,7,9,11H,6,8H2,2-4H3 |
InChI Key |
CXORCCPCDJEWCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1C#C)C=CS2 |
Origin of Product |
United States |
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